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Compound of Interest

Compound Name: ML218-d9

Cat. No.: B12414387 Get Quote

Disclaimer: The compound "ML218-d9" as specified in the topic was not found in the reviewed

scientific literature. The following information pertains to ML218, a well-characterized T-type

calcium channel inhibitor. It is presumed that "d9" may refer to a deuterated variant, though no

public data on such a compound in neuronal assays is available.

Introduction
ML218 is a potent and selective inhibitor of T-type calcium channels, which are low-voltage

activated channels crucial for regulating neuronal excitability, firing patterns, and intracellular

calcium signaling.[1][2] T-type calcium channels, particularly the Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3

isoforms, are implicated in various neurological processes and disorders, including pain

perception, epilepsy, and Parkinson's disease.[3][4] ML218 serves as a valuable

pharmacological tool for investigating the physiological and pathological roles of these

channels in neuronal function.

These application notes provide detailed protocols for utilizing ML218 in common neuronal cell

culture assays, including electrophysiology, calcium imaging, and neurite outgrowth analysis.

The provided data and methodologies will aid researchers, scientists, and drug development

professionals in designing and executing experiments to explore the effects of T-type calcium

channel inhibition in various neuronal models.
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Table 1: Inhibitory Activity of ML218 on T-type Calcium
Channel Subtypes

Channel Subtype Assay Type IC₅₀ (nM) Reference

Caᵥ3.2 Calcium Flux 150 [3]

Caᵥ3.2
Patch Clamp

Electrophysiology
310

Caᵥ3.3
Patch Clamp

Electrophysiology
270

Table 2: Effects of ML218 on Neuronal Activity
Neuronal Cell
Type

Assay
ML218
Concentration

Observed
Effect

Reference

Subthalamic

Nucleus (STN)

Neurons

Patch Clamp

(Voltage Clamp)
3 µM

~45% reduction

in T-type Ca²⁺

current

Subthalamic

Nucleus (STN)

Neurons

Patch Clamp

(Current Clamp)
3 µM

Inhibition of low-

threshold spike

and rebound

burst activity

Dorsal Root

Ganglion (DRG)

Neurons

Patch Clamp

(Voltage Clamp)
1 µM

Reversible block

of T-type Ca²⁺

currents
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Mechanism of ML218 Action in Neurons.
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Neuronal Cell Culture Treatment

Functional Assays

Data Analysis

Primary Neurons (e.g., DRG)
or Neuronal Cell Lines (e.g., SH-SY5Y)

Incubate with ML218
(Vehicle Control vs. various concentrations)

Patch-Clamp
(Voltage/Current Clamp)

Fluorescent Ca²⁺ Indicators
(e.g., Fura-2 AM)

Immunocytochemistry
(e.g., β-III tubulin staining)

Quantify:
- T-type current amplitude

- Action potential frequency
- Intracellular Ca²⁺ concentration
- Neurite length and branching

Click to download full resolution via product page

General Experimental Workflow for ML218.

Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology in Primary
Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from methodologies used to study T-type calcium channels in sensory

neurons.

1. Materials:

Primary DRG neuron culture (see supplementary protocol for isolation)
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External solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose (pH 7.4

with TEA-OH)

Internal solution (in mM): 108 Cs-methanesulfonate, 4 MgCl₂, 9 EGTA, 9 HEPES, 4 ATP-Mg,

0.3 GTP-Na (pH 7.2 with CsOH)

ML218 stock solution (e.g., 10 mM in DMSO)

Patch-clamp rig with amplifier and data acquisition system

2. Procedure:

Culture primary DRG neurons on glass coverslips for 24-48 hours.

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with

external solution.

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when

filled with internal solution.

Establish a whole-cell patch-clamp configuration on a DRG neuron.

Voltage-Clamp Protocol for T-type Currents:

Hold the neuron at a hyperpolarized potential of -100 mV to ensure T-type channels are

available for activation.

Apply depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to

elicit T-type calcium currents.

Record baseline T-type currents.

Perfuse the recording chamber with external solution containing the desired concentration

of ML218 (e.g., 1-3 µM) for 2-5 minutes.

Repeat the voltage-step protocol to record T-type currents in the presence of ML218.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To test for reversibility, perfuse with the external solution without ML218 for 5-10 minutes

and record again.

Data Analysis:

Measure the peak amplitude of the inward T-type calcium current at each voltage step

before, during, and after ML218 application.

Plot current-voltage (I-V) relationships to visualize the effect of ML218 on the T-type

current.

Protocol 2: Calcium Imaging in Primary DRG Neurons
This protocol allows for the measurement of changes in intracellular calcium concentration in

response to neuronal depolarization and the effect of ML218.

1. Materials:

Primary DRG neuron culture on glass-bottom dishes

Fura-2 AM calcium indicator

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS)

High potassium (High K⁺) stimulation buffer (e.g., HBSS with 50 mM KCl)

ML218 stock solution

Fluorescence microscopy system with ratiometric imaging capabilities

2. Procedure:

Culture DRG neurons for 24-48 hours.

Loading with Fura-2 AM:

Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
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Incubate the neurons in the loading solution for 30-45 minutes at 37°C.

Wash the cells three times with HBSS to remove excess dye and allow for de-esterification

for 15-30 minutes.

Imaging:

Mount the dish on the microscope stage and perfuse with HBSS.

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and

measuring emission at ~510 nm.

Perfuse with HBSS containing the desired concentration of ML218 (e.g., 1-10 µM, based

on IC₅₀ values) or vehicle for 5-10 minutes.

Stimulate the neurons by perfusing with High K⁺ buffer (with or without ML218) to induce

depolarization and calcium influx.

Record the fluorescence changes during and after stimulation.

Data Analysis:

Calculate the ratio of fluorescence intensities (F340/F380) for each neuron over time.

Quantify the peak change in the fluorescence ratio upon High K⁺ stimulation in the

presence and absence of ML218.

Protocol 3: Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol assesses the effect of ML218 on the morphological differentiation of the human

neuroblastoma cell line SH-SY5Y.

1. Materials:

SH-SY5Y cells

Growth medium: DMEM/F12 with 10% FBS

Differentiation medium: DMEM/F12 with 1% FBS and 10 µM retinoic acid (RA)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ML218 stock solution

Poly-D-lysine coated 96-well plates

4% Paraformaldehyde (PFA)

Permeabilization buffer (0.1% Triton X-100 in PBS)

Blocking buffer (5% BSA in PBS)

Primary antibody: anti-β-III tubulin

Fluorescently labeled secondary antibody

Nuclear stain (e.g., DAPI)

High-content imaging system or fluorescence microscope

2. Procedure:

Seed SH-SY5Y cells onto a poly-D-lysine coated 96-well plate at a density of 5,000-10,000

cells per well in growth medium.

After 24 hours, replace the growth medium with differentiation medium containing various

concentrations of ML218 (e.g., 0.1, 1, 10 µM) or vehicle control.

Incubate the cells for 3-5 days to allow for neurite outgrowth, replacing the medium with

fresh differentiation medium and ML218/vehicle every 2 days.

Immunocytochemistry:

Fix the cells with 4% PFA for 15 minutes.

Wash three times with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Wash three times with PBS.
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Block with blocking buffer for 1 hour.

Incubate with primary anti-β-III tubulin antibody overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room

temperature.

Wash three times with PBS.

Imaging and Analysis:

Acquire images using a high-content imaging system or fluorescence microscope.

Use automated image analysis software to quantify neurite length, number of neurites per

cell, and branching complexity.

Normalize the neurite outgrowth parameters to the vehicle control.

Supplementary Protocols
Isolation and Culture of Primary Rodent Dorsal Root
Ganglion (DRG) Neurons

Euthanize an adult rodent according to institutional guidelines.

Dissect the spinal column and isolate the DRGs from the desired spinal level.

Transfer the DRGs to ice-cold HBSS.

Digest the ganglia with an enzyme solution (e.g., collagenase/dispase) for 45-60 minutes at

37°C.

Mechanically dissociate the ganglia into a single-cell suspension by gentle trituration with a

fire-polished Pasteur pipette.

Centrifuge the cell suspension and resuspend the pellet in DRG culture medium (e.g.,

Neurobasal-A medium supplemented with B-27, GlutaMAX, and nerve growth factor (NGF)).
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Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin).

Culture the neurons at 37°C in a 5% CO₂ incubator. The neurons are typically ready for use

within 24-48 hours.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12414387?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_Role_of_Cav3_2_Inhibition_in_Dorsal_Root_Ganglion_Neurons_A_Technical_Overview.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3124264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3124264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4481217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4481217/
https://en.wikipedia.org/wiki/T-type_calcium_channel
https://www.benchchem.com/product/b12414387#application-of-ml218-d9-in-neuronal-cell-culture-assays
https://www.benchchem.com/product/b12414387#application-of-ml218-d9-in-neuronal-cell-culture-assays
https://www.benchchem.com/product/b12414387#application-of-ml218-d9-in-neuronal-cell-culture-assays
https://www.benchchem.com/product/b12414387#application-of-ml218-d9-in-neuronal-cell-culture-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12414387?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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